4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid
Description
The compound “4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid” features a pyrrolidine-2,5-dione core substituted with a 4-(pyrimidin-2-yl)piperazine moiety and a benzoic acid group. This structure combines a rigid aromatic system (benzoic acid), a polarizable heterocyclic ring (pyrimidine), and a conformationally flexible piperazine-pyrrolidine dione scaffold. Such motifs are prevalent in medicinal chemistry, where pyrrolidine diones are explored for protease inhibition and piperazine-pyrimidine systems for receptor targeting . The benzoic acid group may enhance solubility and facilitate interactions with biological targets via hydrogen bonding or ionic interactions .
Properties
IUPAC Name |
4-[2,5-dioxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c25-16-12-15(17(26)24(16)14-4-2-13(3-5-14)18(27)28)22-8-10-23(11-9-22)19-20-6-1-7-21-19/h1-7,15H,8-12H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZAROBTKWYEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of maleic anhydride with an appropriate amine to form a maleimide intermediate.
Introduction of the Piperazine Ring: The maleimide intermediate undergoes a nucleophilic substitution reaction with a piperazine derivative, which is substituted with a pyrimidine group.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrrolidine-piperazine intermediate with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Its structure suggests that it may interact with specific biological targets, making it a candidate for further drug development.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds often exhibit anticancer properties. The unique structure of 4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid allows it to potentially inhibit key enzymes involved in cancer cell proliferation. For example:
| Compound | Target | Activity |
|---|---|---|
| 4-{2,5-Dioxo... | Dihydrofolate reductase | Inhibitory activity observed in cell lines |
| 4-{2,5-Dioxo... | Kinase activity | Modulation of signaling pathways |
Neuropharmacology
The piperazine moiety within the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been noted for their ability to modulate neurotransmitter systems, which could lead to treatments for conditions such as depression or anxiety.
Biochemical Assays
The compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to bind selectively to certain enzymes makes it suitable for:
Enzyme Inhibition Studies
By using this compound in enzyme assays, researchers can elucidate the inhibition profiles against various targets such as:
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of action of this compound.
Study on Anticancer Properties
A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development . The study highlighted that modifications to the piperazine ring could enhance selectivity and potency.
Neuropharmacological Evaluation
In another investigation focused on neuropharmacological applications, researchers found that the compound showed promise in modulating serotonin receptors, indicating potential use in treating mood disorders . This aligns with findings from related compounds that have been successful in clinical settings.
Mechanism of Action
The mechanism of action of 4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Pyrimidinyl-Piperazine-Containing Analogues
Fluoroquinolone Derivatives (CD-10 and ND-9)
Compounds CD-10 and ND-9 () share the 4-(pyrimidin-2-yl)piperazine group but incorporate a fluoroquinolone core instead of the pyrrolidine dione-benzoic acid system. These quinolones exhibit antibacterial activity, likely due to DNA gyrase/topoisomerase IV inhibition. Key differences include:
- Core Structure: The quinolone scaffold in CD-10/ND-9 vs. the pyrrolidine dione in the target compound.
- Bioactivity: The target compound’s benzoic acid group may enable distinct binding interactions (e.g., with enzymes or transporters) compared to the quinolones’ fluorine and ketone groups.
- Synthesis : Both classes utilize pyrimidinyl-piperazine coupling, but the target compound’s pyrrolidine dione synthesis may require additional steps to form the cyclic diketone .
Comparison with Piperidine-Based Analogues
Ethyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate () replaces the pyrimidinyl-piperazine with a piperidine ring. Key distinctions:
- Basicity : Piperidine (one nitrogen) is less basic than piperazine (two nitrogens), affecting solubility and protonation states under physiological conditions.
- Bioavailability : The ethyl ester in the analogue is likely a prodrug, requiring hydrolysis to the free acid for activity, whereas the target compound’s carboxylic acid is directly bioactive.
Role of the Benzoic Acid Moiety
Benzoic acid derivatives, such as 4-(alkenoxy)benzoic acids (), exhibit liquid crystalline properties due to polarizable aromatic rings and carboxyl groups. In contrast, the target compound’s benzoic acid group likely enhances:
- Solubility : Improved aqueous solubility compared to ester or amide derivatives.
- Binding Interactions: Potential for hydrogen bonding with enzymes or receptors, akin to carboxylate interactions in fluoroquinolones .
Data Tables and Research Findings
Biological Activity
4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid, a compound with the molecular formula C19H19N5O4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring and a piperazine moiety, which are often associated with various pharmacological effects. The presence of the dioxo and pyrrolidine groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cell proliferation and survival.
Anticancer Activity
Several studies have reported the anticancer properties of similar compounds. For instance, derivatives containing the pyrimidine and piperazine structures have shown cytotoxic effects against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | A549 (Lung) | 15 | Apoptosis induction |
| B | MCF-7 (Breast) | 10 | Cell cycle arrest |
| C | HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens. Its efficacy may stem from its ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of cancer therapy:
- Study Title : "Evaluation of this compound in Xenograft Models"
- Objective : To assess the antitumor efficacy in vivo.
- Results : The compound significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the pyrimidine-piperazine-pyrrolidinone scaffold into benzoic acid derivatives?
- Methodological Answer : The synthesis of this compound requires sequential coupling reactions. First, the pyrrolidinone core can be functionalized via nucleophilic substitution at the 3-position using a pre-synthesized 4-(pyrimidin-2-yl)piperazine intermediate. Amide coupling (e.g., EDC/HOBt) is recommended for attaching the benzoic acid moiety . Protecting groups (e.g., tert-butoxycarbonyl for amines) may be necessary to prevent side reactions during heterocyclic ring formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to resolve the piperazine-pyrrolidinone connectivity. Single-crystal X-ray diffraction (XRD) is critical for confirming stereochemistry and spatial arrangement, as demonstrated for analogous piperazine-pyrimidine derivatives .
Q. What solvent systems are suitable for improving the aqueous solubility of this benzoic acid derivative?
- Methodological Answer : Due to the compound’s hydrophobic pyrimidine and piperazine moieties, solubility can be enhanced via pH adjustment (e.g., sodium bicarbonate buffer for deprotonating the carboxylic acid) or co-solvents like DMSO/water mixtures (≤10% v/v). Counterion exchange (e.g., sodium or lysine salts) may also improve bioavailability .
Advanced Research Questions
Q. How do structural modifications to the piperazine ring impact target binding affinity in structure-activity relationship (SAR) studies?
- Methodological Answer : Replace the pyrimidine group with other heterocycles (e.g., pyridine or triazine) and evaluate binding via surface plasmon resonance (SPR) or radioligand assays. Computational docking studies (e.g., AutoDock Vina) can predict interactions with receptors like serotonin or dopamine transporters, where piperazine moieties are common pharmacophores .
Q. What in vivo models are appropriate for assessing the pharmacokinetic profile of this compound?
- Methodological Answer : Administer the compound intravenously and orally in rodent models to calculate bioavailability (%F). Use LC-MS/MS to quantify plasma concentrations and assess metabolic stability via liver microsome assays. Monitor metabolites for potential toxicity from pyrrolidinone ring oxidation .
Q. How can researchers resolve contradictory data in polymorph screening?
- Methodological Answer : Employ differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms. For bioactive discrepancies, compare IC₅₀ values across polymorphs in cell-based assays. Thermodynamic stability can be ranked using slurry experiments in solvents like ethanol/water .
Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis batches?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities. High-resolution mass spectrometry (HRMS) identifies byproducts, such as dealkylated piperazine derivatives or incomplete pyrrolidinone cyclization .
Q. How can molecular docking predict the role of the pyrimidine-piperazine motif in target engagement?
- Methodological Answer : Dock the compound into homology models of GPCRs (e.g., 5-HT₁A receptors) using Schrödinger Suite. Focus on hydrogen bonding between the pyrimidine nitrogen and conserved aspartate residues (e.g., D3.32 in transmembrane helix 3). Validate predictions with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
